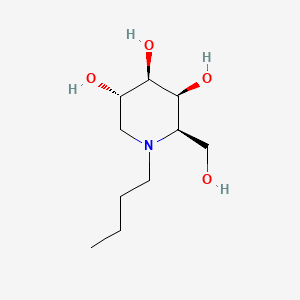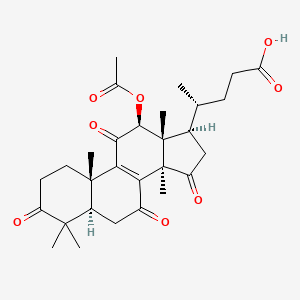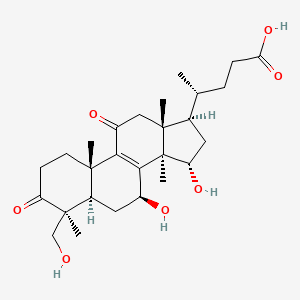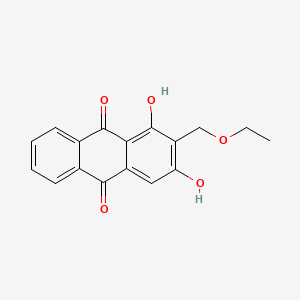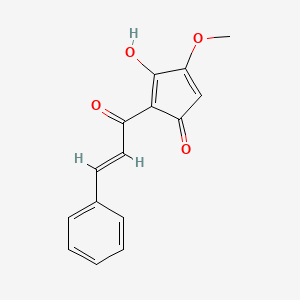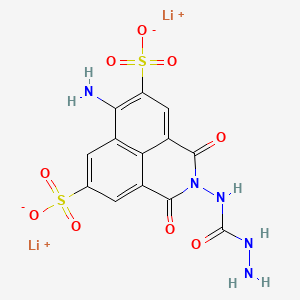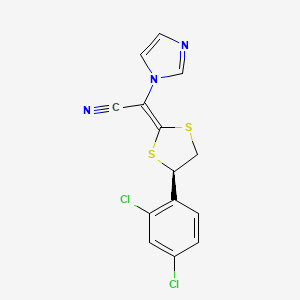
卢利康唑
描述
卢利康唑是一种局部抗真菌药物,主要用于治疗皮肤感染,如足癣、股癣和体癣。 它属于唑类抗真菌药物,通过抑制麦角固醇的合成发挥作用,麦角固醇是真菌细胞膜的重要组成部分 。 卢利康唑于 2013 年获得美国食品药品监督管理局批准,并以商品名 Luzu 销售 .
科学研究应用
作用机制
卢利康唑通过抑制麦角固醇脱甲基酶发挥抗真菌作用,麦角固醇脱甲基酶是真菌细胞膜中关键成分麦角固醇合成的必需酶。 通过破坏麦角固醇的合成,卢利康唑会破坏真菌细胞膜的完整性,导致细胞死亡 。 这种抑制的具体分子靶点和途径仍在研究中,但据信卢利康唑会结合到麦角固醇脱甲基酶的活性位点,阻止麦角固醇转化为麦角固醇 .
生化分析
Biochemical Properties
Luliconazole interacts with the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes . By inhibiting this enzyme, Luliconazole disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Cellular Effects
Luliconazole exerts its effects on various types of cells, particularly fungal cells. It kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes . This alteration in the cell membrane disrupts normal cellular processes, leading to the death of the fungal cells .
Molecular Mechanism
Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes . By inhibiting this enzyme, Luliconazole disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Temporal Effects in Laboratory Settings
It is known that Luliconazole is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration occurred in approximately 17 hours .
Dosage Effects in Animal Models
The effects of Luliconazole at different dosages in animal models have not been extensively studied. It has been shown to be effective in treating tinea corporis and tinea pedis in guinea pig models .
Metabolic Pathways
The metabolism of Luliconazole has yet to be determined . In vitro studies suggest that systemically absorbed Luliconazole may be metabolized by CYP2D6 and 3A4 .
Transport and Distribution
It is known that Luliconazole is administered topically, and it is likely to be distributed in the skin where it exerts its antifungal effects .
Subcellular Localization
As a topical antifungal agent, it is likely to be localized in the skin cells where it exerts its antifungal effects .
准备方法
合成路线和反应条件
卢利康唑可以通过多步合成过程合成,涉及关键中间体的形成。一种常见的合成路线包括 2,4-二氯苄基氯与硫化钠反应形成 2,4-二氯苄基硫醚。然后使该中间体与氯乙腈反应生成 2,4-二氯苄基硫代乙腈。 最后一步是使该中间体与咪唑环化生成卢利康唑 .
工业生产方法
卢利康唑的工业生产通常涉及优化合成路线以进行大规模生产。 这包括使用高效催化剂、控制反应条件和纯化技术以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
卢利康唑会发生各种化学反应,包括:
氧化: 卢利康唑可以被氧化形成亚砜和砜。
还原: 还原反应可以将卢利康唑转化为相应的硫醚。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 常用的亲核试剂包括叠氮化钠和氰化钾.
主要生成物
氧化: 亚砜和砜。
还原: 相应的硫醚。
相似化合物的比较
卢利康唑通常与其他唑类抗真菌药物进行比较,例如:
- 氟康唑
- 伊曲康唑
- 酮康唑
- 特比萘芬 (虽然不是唑类,但由于其抗真菌特性,经常被比较)
独特性
卢利康唑以其强大的抗真菌活性和良好的药代动力学特性而脱颖而出。 与其他唑类药物和特比萘芬相比,它在治疗皮肤真菌病方面显示出更高的疗效 。 此外,卢利康唑的独特化学结构,包括结合到酮二硫代乙酸酯结构中的咪唑部分,有助于其强大的抗真菌活性 .
类似化合物
- 氟康唑: 常用于治疗全身性真菌感染。
- 伊曲康唑: 对多种真菌感染有效。
- 酮康唑: 用于治疗全身性和局部性真菌感染。
- 特比萘芬: 主要用于治疗皮肤真菌病和甲真菌病 .
卢利康唑的独特结构和强大的活性使其成为抗真菌药物库中宝贵的补充。
属性
IUPAC Name |
(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-REQDGWNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048607 | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
187164-19-8 | |
| Record name | Luliconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187164-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luliconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luliconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LULICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



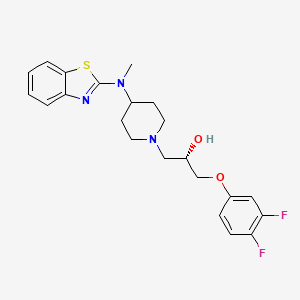
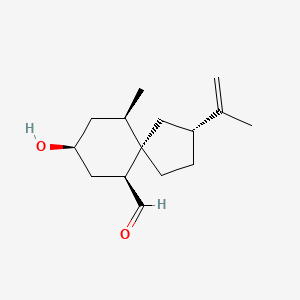
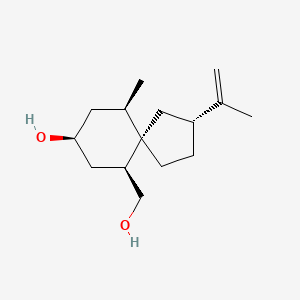

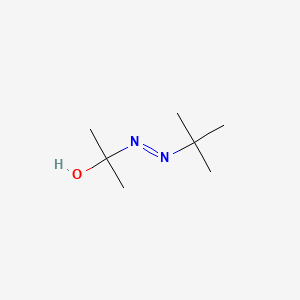
![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)
